2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis and characterization of new chiral imide-oxazoline derivatives of Kemp’s acid, aiming to produce new ligands suitable for catalytic asymmetric reactions. These studies focus on understanding the structural properties and potential catalytic applications of such compounds. The synthesis involves complex organic reactions, showcasing the compound's relevance in organic synthesis and ligand design (Pažout et al., 2016).
Catalytic Activity and Ligand Design
The synthesis of chiral imide-oxazoline derivatives indicates their potential as ligands in catalytic asymmetric reactions. This application is crucial for developing new methodologies in synthetic chemistry, where selectivity and efficiency of catalysis are paramount. The detailed characterization, including single crystal X-ray diffraction, supports their utility in precise catalytic applications (Pažout et al., 2016).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for antimicrobial activity, indicating a broader pharmacological potential. For instance, 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes demonstrated significant antimicrobial efficacy. Such studies highlight the compound's relevance in developing new antimicrobial agents (Sabastiyan & Suvaikin, 2012).
Corrosion Inhibition
Aza-pseudopeptides, sharing structural motifs with the compound , have shown efficacy as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in industrial chemistry, where corrosion prevention is a significant concern. The synthesis and testing of these compounds contribute to our understanding of how similar structures could be applied in corrosion inhibition (Chadli et al., 2017).
Properties
IUPAC Name |
2-[4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16(20-12-7-8-13(20)11-24-10-12)6-3-9-19-17(22)14-4-1-2-5-15(14)18(19)23/h1-2,4-5,12-13H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNGBLUCSBUKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.